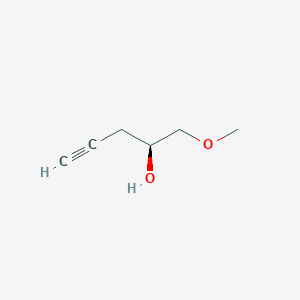

(2S)-1-methoxypent-4-yn-2-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-1-methoxypent-4-yn-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-3-4-6(7)5-8-2/h1,6-7H,4-5H2,2H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHYRVNKHSDIXGZ-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(CC#C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC[C@H](CC#C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601302615 | |

| Record name | 4-Pentyn-2-ol, 1-methoxy-, (2S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601302615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2089246-02-4 | |

| Record name | 4-Pentyn-2-ol, 1-methoxy-, (2S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2089246-02-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Pentyn-2-ol, 1-methoxy-, (2S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601302615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of Chiral Alcohols and Alkynes As Building Blocks

Chiral alcohols and alkynes are fundamental components in modern organic synthesis, prized for their utility in creating stereochemically defined molecules, which is crucial in fields like medicinal chemistry and materials science. juniperpublishers.com The pharmacological activity of many drugs is dependent on their stereochemistry, where one enantiomer can be therapeutic while the other may be inactive or even toxic. juniperpublishers.com This has driven the demand for enantiomerically pure building blocks to be used in the design and synthesis of new drugs. juniperpublishers.comacs.org

Alkynes are highly versatile precursors in organic synthesis, capable of being transformed into a wide array of other functional groups and products such as alkenes, ketones, and various heterocyclic compounds. researchgate.net The functionalization of alkynes is a foundational class of reactions. researchgate.net Similarly, chiral alcohols are invaluable intermediates. rsc.org The development of methods to synthesize chiral alcohols from readily available alkynes, for instance through tandem catalysis processes like hydration followed by asymmetric transfer hydrogenation, represents a significant advancement in creating these valuable molecules efficiently and with high stereoselectivity. researchgate.netrsc.org The combination of these two functionalities in a single molecule, as seen in chiral alkynyl alcohols, provides a powerful tool for synthetic chemists, enabling the construction of complex target molecules with precise control over their three-dimensional structure. nih.govbohrium.com

Overview of the Structural Features and Stereochemical Importance of 2s 1 Methoxypent 4 Yn 2 Ol

(2S)-1-methoxypent-4-yn-2-ol is a chiral secondary alcohol that incorporates both a methoxy (B1213986) group and a terminal alkyne. Its specific structure imparts a unique set of chemical properties and reactivity, making it a valuable synthetic intermediate.

The key structural features are:

A Chiral Center: The carbon atom at the C2 position is a stereocenter, bearing four different substituents (a hydroxyl group, a hydrogen atom, a methoxymethyl group, and a propargyl group). This gives rise to two possible enantiomers. The "(2S)" designation specifies the absolute configuration at this center.

A Hydroxyl Group: The secondary alcohol at C2 can be oxidized to form a ketone. It also allows for the formation of esters and ethers, providing a handle for further molecular elaboration.

A Terminal Alkyne: The carbon-carbon triple bond at the C4 and C5 positions is a site of high reactivity. It can undergo reactions such as hydrogenation to form a double or single bond, and it is particularly useful in coupling reactions.

A Methoxy Group: The methoxy group at the C1 position can influence the molecule's solubility and electronic properties, and it can be substituted in certain nucleophilic substitution reactions.

The stereochemical importance of this compound lies in its enantiopurity. In the synthesis of complex chiral molecules, such as pharmaceuticals, the use of enantiomerically pure starting materials is often the most efficient strategy to ensure the final product has the desired stereochemistry. juniperpublishers.com The defined (S)-configuration at the C2 alcohol is transferred through subsequent reaction steps, allowing for the stereocontrolled synthesis of the target molecule. The lack of stereochemical specificity found in racemic mixtures reduces the utility for enantioselective applications.

Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 2089246-02-4 | bldpharm.com |

| Molecular Formula | C₆H₁₀O₂ | bldpharm.com |

| Molecular Weight | 114.14 g/mol | chemsrc.com |

| SMILES | COCCC@@HO | bldpharm.com |

| InChIKey | AHYRVNKHSDIXGZ-ZCFIWIBFSA-N |

Historical Context and Evolution of Research on Chiral Pentynol Derivatives

Chiral Pool Synthesis Utilizing Pre-existing Chiral Substrates to Form (2S)-1-methoxypent-4-yn-2-ol.

Chiral pool synthesis leverages the vast supply of naturally occurring, inexpensive, enantiomerically pure compounds, such as amino acids, sugars, and hydroxy acids, as starting materials. kyoto-u.ac.jp This strategy incorporates a pre-existing stereocenter into the target molecule, avoiding the need for an asymmetric induction step.

A plausible chiral pool synthesis for this compound can be envisioned starting from (S)-glycidol, a readily available C3 building block derived from mannitol. The synthetic sequence would involve:

Protection of the primary alcohol of (S)-glycidol, for example, as a trityl ether. researchgate.net

Regioselective opening of the resulting chiral epoxide at the less hindered carbon with a methoxide (B1231860) nucleophile to establish the C1-methoxy group and the C2-hydroxyl group with the correct (S)-stereochemistry.

Derivatization of the newly revealed primary alcohol into a suitable leaving group, such as a tosylate.

Displacement of the tosylate with an acetylide nucleophile (e.g., from lithium acetylide) to introduce the C4-C5 alkyne unit.

Deprotection of the C2-hydroxyl group to yield the final product, this compound.

Alternatively, starting from (R)-epichlorohydrin, another common chiral pool synthon, the acetylide can be used to open the epoxide, followed by methylation of the resulting secondary alcohol. thieme-connect.de Syntheses of similar propargylic alcohols have also been demonstrated starting from precursors like (R)-pantolactone, which is derived from pantothenic acid. nih.govmdpi.comescholarship.org

Diastereoselective Synthetic Routes Towards this compound and its Stereoisomers.

Diastereoselective synthesis is employed to create additional stereocenters in a molecule that already contains one or more, with the existing stereocenter(s) influencing the stereochemical outcome of the reaction. Starting with enantiomerically pure this compound (or a protected derivative), diastereoselective reactions can be performed on the alkyne moiety to generate stereoisomers with defined relative and absolute configurations.

For instance, the transformation of the alkyne into a substituted allene (B1206475) can be achieved with high diastereoselectivity. bohrium.com The reaction of a lithiated chiral N-propargyl pyrroloimidazolone (derived from a chiral propargyl alcohol) with an aldehyde can produce allenamides with excellent diastereomeric ratios (>95:5 dr). bohrium.com This demonstrates that the chirality at the propargylic position can effectively control the formation of a new axial chirality in the allene product.

Another approach involves the diastereoselective addition to the alkyne. Hydrometalation (e.g., hydrosilylation, rsc.org hydroboration) or carbometalation of the alkyne in a protected form of this compound would proceed under the stereodirecting influence of the adjacent chiral center. The resulting vinyl-metal species can then be trapped with various electrophiles to generate a new stereocenter at the C4 position with predictable diastereoselectivity, leading to various stereoisomers of substituted pentenols. The Felkin-Anh model can often be used to predict the stereochemical outcome of nucleophilic additions to such chiral systems. mdpi.com

Green Chemistry Principles Applied to the Synthesis of this compound.

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound can be evaluated and improved using these principles.

Catalysis: The use of catalytic methods (asymmetric catalysis, biocatalysis) is inherently greener than using stoichiometric chiral auxiliaries or resolving agents, which generate more waste. The methods described in section 2.1 are prime examples of this principle, minimizing waste by using small amounts of a catalyst to generate large quantities of the chiral product.

Atom Economy: This metric, developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final product. rsc.org Addition reactions, such as the direct alkynylation of an aldehyde, have a 100% theoretical atom economy and are superior to substitution or elimination reactions from a green perspective.

Reducing Derivatives: Green chemistry encourages minimizing the use of protecting groups, which add steps and generate waste. Biocatalytic routes (Section 2.1.3) are particularly advantageous in this regard, as the high specificity of enzymes can often obviate the need for protection of other functional groups.

Process Intensification and Flow Chemistry: Modern production can be made significantly greener by employing continuous flow chemistry. The synthesis of this compound has been adapted to microfluidic systems, which offer enhanced mass and heat transfer, leading to better control, higher yields, and reduced energy consumption compared to traditional batch processes. pitt.edu This approach also facilitates catalyst recycling, further improving the sustainability of the synthesis.

| Metric | Batch Process | Flow Process | Reference |

| Space-Time Yield ( kg/m ³·h) | 1.8 | 14.6 | pitt.edu |

| Catalyst Loading (mol%) | 0.5 | 0.2 | pitt.edu |

| Energy Consumption (kWh/kg) | 32 | 9 | pitt.edu |

| Purity (HPLC %) | 98.7 | 99.4 | pitt.edu |

By integrating these principles—favoring catalytic and biocatalytic methods, maximizing atom economy, minimizing derivatization, and adopting technologies like flow chemistry—the synthesis of this compound can be performed in a more sustainable and efficient manner.

Optimization of Reaction Parameters for High Enantiomeric Excess and Yield of this compound

The efficient synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry, particularly in the preparation of chiral building blocks for pharmaceuticals and other complex molecules. For this compound, achieving both high chemical yield and high enantiomeric excess (ee) is critically dependent on the meticulous optimization of reaction parameters. wikipedia.org The primary route to this chiral homopropargylic alcohol involves the asymmetric propargylation of methoxyacetaldehyde (B81698). Research has focused on developing highly selective catalytic systems where variables such as the choice of metal catalyst, chiral ligand structure, solvent, temperature, and additives are systematically fine-tuned.

Key strategies involve the use of transition metal catalysts, including copper, iridium, and gold, in combination with specialized chiral ligands. rsc.orgescholarship.orgnih.gov These ligands create a chiral environment around the metal center, which directs the stereochemical outcome of the reaction, favoring the formation of the desired (S)-enantiomer.

Detailed Research Findings

Recent advancements have demonstrated that cooperative catalysis using bifunctional ligands can lead to exceptional levels of stereocontrol and efficiency. For instance, copper-catalyzed asymmetric propargylic substitution reactions have been developed using chiral bifunctional N,N,P-ligands. rsc.org These ligands not only coordinate to the copper center to activate the substrate but also possess a basic site that facilitates key steps in the catalytic cycle. This dual functionality often results in milder reaction conditions and superior enantioselectivities. rsc.org Similarly, gold-catalyzed asymmetric additions have benefited from chiral bifunctional ligands that enable the net addition of propargylic C-H bonds to aldehydes with excellent enantioselectivity. escholarship.org

The optimization process typically involves screening a variety of parameters. The following tables summarize findings from studies on analogous asymmetric propargylation reactions, illustrating the impact of different components on reaction outcomes.

Table 1: Comparison of Catalytic Systems for Asymmetric Propargylation This table provides an overview of different metal-ligand systems used in the asymmetric synthesis of chiral homopropargylic alcohols, which are structurally related to this compound.

| Catalyst System | Chiral Ligand | Substrate Type | Solvent | Temp. (°C) | Yield (%) | ee (%) | Reference |

| Cu-Catalysis | Chiral N,N,P-Ligand | Propargylic Alcohol | - | RT | up to 95 | up to 97 | rsc.org |

| Ir-Catalysis | (S)-L1 (Phosphoramidite) | Alkyne/Allylic Ether | CH₂Cl₂ | RT | up to 99 | >99 | nih.gov |

| Au-Catalysis | Chiral Bifunctional Ligand | Aldehyde/Alkyne | - | RT | up to 99 | up to 99 | escholarship.org |

| Brønsted Acid | 3,3′-Br₂-BINOL | Ketone | Solvent-free | MW | Good | High | organic-chemistry.org |

Table 2: Optimization of Reaction Parameters for a Palladium-Catalyzed Annulation The following data, adapted from a palladium-catalyzed annulation study, demonstrates a typical workflow for optimizing reaction conditions. nih.gov While the specific reaction is for benzo[a]fluorene synthesis, the principles of varying catalysts, ligands, bases, and temperature to maximize yield are directly applicable to the synthesis of this compound.

| Entry | Catalyst (mol %) | Ligand (mol %) | Base | Solvent | Temp. (°C) | Yield (%) |

| 1 | Pd(PPh₃)₄ (5) | - | Bu₃N | DMF | 140 | 18 |

| 2 | Pd(OAc)₂ (5) | PPh₃ (10) | Bu₃N | DMF | 140 | 56 |

| 3 | Pd(OAc)₂ (5) | P(o-tol)₃ (10) | Bu₃N | DMF | 140 | 65 |

| 4 | Pd(OAc)₂ (5) | DPEphos (6) | Bu₃N | DMF | 140 | 78 |

| 5 | Pd(OAc)₂ (5) | DPEphos (6) | K₂CO₃ | DMF | 140 | 45 |

| 6 | Pd(OAc)₂ (5) | DPEphos (6) | Cs₂CO₃ | DMF | 140 | 38 |

| 7 | Pd(OAc)₂ (5) | DPEphos (6) | Bu₃N | Toluene | 110 | 25 |

| 8 | Pd(OAc)₂ (5) | DPEphos (6) | Bu₃N | Dioxane | 100 | 31 |

| 9 | Pd(OAc)₂ (5) | DPEphos (6) | Bu₃N | DMF | 160 | 86 |

Data adapted from a study on Pd-catalyzed annulation to illustrate optimization principles. nih.gov

The data clearly indicates that the choice of ligand is crucial, with the bulky phosphine (B1218219) ligand DPEphos (Entry 4) providing a significantly better yield than simpler phosphines like PPh₃ (Entry 2). nih.gov Furthermore, the base and solvent play a critical role, with the combination of Bu₃N and DMF proving superior. nih.gov Finally, increasing the temperature from 140 °C to 160 °C provided a further boost to the chemical yield (Entry 9). nih.gov Applying a similar systematic approach to the asymmetric propargylation of methoxyacetaldehyde is essential for developing a robust and efficient synthesis of this compound with high yield and enantiopurity.

Reactions Involving the Terminal Alkyne Moiety of this compound.

The terminal alkyne of this compound is a key site for carbon-carbon and carbon-heteroatom bond formation.

Hydration: The metal-catalyzed addition of water across the carbon-carbon triple bond of terminal alkynes, known as hydration, typically yields methyl ketones. While specific studies on this compound are not prevalent, general methodologies for alkyne hydration are well-established. For instance, a formic acid-promoted hydration followed by an iridium-catalyzed transfer hydrogenation can convert alkynes to alcohols under mild conditions. organic-chemistry.org

Hydroamination: The addition of an N-H bond across the alkyne is a powerful method for synthesizing nitrogen-containing compounds. mdpi.com Catalytic hydroamination of alkynes can proceed via either Markovnikov or anti-Markovnikov addition, depending on the catalyst and reaction conditions. mdpi.com Copper-catalyzed hydroamination has emerged as an effective method for preparing chiral amine derivatives from various alkenes, suggesting its potential applicability to alkynes with similar functional group tolerance. nih.gov For allylic alcohols, yttrium-based catalysts have been shown to facilitate exclusive anti-Markovnikov hydroamination. researchgate.net The development of enantioselective hydroamination of unactivated terminal alkenes highlights the potential for creating chiral amines, which could be extended to functionalized alkynes like this compound. nih.gov

Hydrohalogenation: The addition of hydrogen halides (HX) to terminal alkynes is a fundamental transformation that typically follows Markovnikov's rule, yielding vinyl halides. This reaction can be influenced by the choice of solvent and the presence of radical initiators, which can lead to anti-Markovnikov addition.

Huisgen Cycloaddition: The 1,3-dipolar cycloaddition between an azide (B81097) and a terminal alkyne, often referred to as the Huisgen cycloaddition, is a highly efficient reaction for the synthesis of 1,2,3-triazoles. organic-chemistry.orgwikipedia.org This reaction, particularly the copper(I)-catalyzed variant (CuAAC), is known for its high regioselectivity, yielding 1,4-disubstituted triazoles. organic-chemistry.orgnih.gov The reaction's "click chemistry" nature makes it robust and tolerant of various functional groups, including alcohols and ethers present in this compound. organic-chemistry.orgnih.gov The chirality of the substrate can also influence the stereochemical outcome of the cycloaddition on chiral surfaces. researchgate.net

Diels-Alder Variants: The Diels-Alder reaction, a [4+2] cycloaddition, typically involves a conjugated diene and a dienophile (an alkene or alkyne) to form a cyclohexene (B86901) ring. wikipedia.org While terminal alkynes can act as dienophiles, their reactivity can be influenced by substituents. researchgate.net Cobalt-catalyzed Diels-Alder reactions of alkynes with 1,3-dienes can be controlled to produce different regioisomers by tuning the catalyst's ligands. acs.orgbohrium.com The presence of a hydroxyl group on the alkyne, as in this compound, can influence the reactivity and selectivity of the cycloaddition. researchgate.net For instance, ruthenium-catalyzed bis-homo-Diels-Alder reactions show enhanced reactivity with alkynes bearing hydroxyl groups. researchgate.net

Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide is a cornerstone of C(sp)-C(sp²) bond formation. nih.gov The reaction is highly versatile and has been successfully applied to propargyl alcohols. nih.gov A deacetonative Sonogashira coupling allows for the use of tertiary propargyl alcohols directly with aryl chlorides. wordpress.com Copper-free Sonogashira conditions have also been developed, expanding the reaction's scope and functional group tolerance. nih.gov The reaction can be performed with protected homopropargyl alcohols and aryl bromides. researchgate.net

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. wikipedia.org Terminal alkynes can be converted in situ to their corresponding alkynylzinc derivatives, which then readily participate in cross-coupling with aryl electrophiles. organic-chemistry.org This method is advantageous as it avoids the need for pre-formation of the organozinc reagent and can be highly efficient for a variety of substrates. organic-chemistry.orgchem-station.com

Transformations at the Stereogenic Alcohol Center of this compound.

The chiral secondary alcohol in this compound provides a handle for further synthetic manipulations, including oxidation, reduction, and derivatization.

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 1-methoxypent-4-yn-2-one. Various reagents can be employed for this transformation, with chemoselectivity being a key consideration to avoid reaction at the alkyne moiety. Mild oxidizing agents are generally preferred. pduamtulungia.co.in For instance, a copper(I) iodide/TEMPO catalyst system with molecular oxygen as the oxidant has been shown to be effective for the chemoselective oxidation of propargyl alcohols to the corresponding ketones under mild, room temperature conditions. nih.govd-nb.info This method demonstrates excellent functional group tolerance, leaving the alkyne intact. nih.govd-nb.infonih.gov

Reduction: The reduction of the alkyne in this compound can lead to either the corresponding (Z)- or (E)-allylic alcohol or the saturated alkane-diol, depending on the reducing agent and conditions. The Chan alkyne reduction, using reagents like Red-Al or LiAlH₄, is a stereoselective method for converting propargylic alcohols to trans-(E)-allylic alcohols. alfa-chemistry.com This method is highly chemoselective for the alkyne in the presence of the hydroxyl group. alfa-chemistry.com

Esterification: The hydroxyl group can be readily converted to an ester. This can be achieved through various standard esterification protocols, such as reaction with an acyl chloride or carboxylic acid anhydride (B1165640) in the presence of a base, or through a Mitsunobu reaction. acs.org The choice of conditions can influence the stereochemical outcome at the chiral center. acs.org

Etherification: The formation of an ether from the secondary alcohol can be accomplished through Williamson ether synthesis, involving deprotonation of the alcohol followed by reaction with an alkyl halide. The reactivity of this reaction can be influenced by the steric hindrance around the alcohol.

Carbonate Formation: The reaction of this compound with phosgene (B1210022) or its equivalents can yield a chloroformate, which can be further reacted with another alcohol to form a carbonate. Alternatively, direct reaction with an alkyl chloroformate can provide the desired carbonate. Cascade reactions involving alkynediols and carbon dioxide, promoted by a silver catalyst, can lead to the formation of keto-substituted cyclic carbonates. recercat.catacs.org Another approach involves the synthesis of cyclic carbonates from allyl alcohols and CO2. mdpi.com

Stereospecific and Stereoselective Substitutions

The chiral center at the C2 position, bearing the hydroxyl group, plays a crucial role in directing the stereochemical outcome of substitution reactions. Reactions that proceed with high stereochemical fidelity are essential for the synthesis of enantiopure compounds.

Stereospecific Substitution of the Methoxy (B1213986) Group: The methoxy group, while typically a poor leaving group, can be displaced in a stereospecific manner under iron catalysis. In a reaction analogous to that studied with related propargyl ethers, an iron-catalyzed cross-coupling with Grignard reagents can lead to the formation of optically active allenes. diva-portal.org This transformation proceeds via a syn-SN2' displacement, resulting in an efficient transfer of chirality from the starting propargylic ether to the allene product. For this compound, this would involve the attack of the Grignard reagent on the alkyne terminus with simultaneous displacement of the methoxy group, yielding a chiral allene while retaining the alcohol functionality.

Table 1: Stereospecific Substitution of Propargylic Ethers This table is based on analogous reactions of chiral propargyl ethers.

| Substrate Type | Reagent | Catalyst | Product Type | Stereochemical Outcome | Reference |

|---|---|---|---|---|---|

| Chiral Propargyl Methyl Ether | Aryl Grignard (e.g., PhMgBr) | Fe(acac)3 | Chiral Allene | Excellent Chirality Transfer (syn-SN2' displacement) | diva-portal.org |

Stereoselective Reactions at the Hydroxyl Group: The hydroxyl group can be transformed into a better leaving group (e.g., tosylate or mesylate) and subsequently displaced by nucleophiles. The stereochemical outcome (inversion or retention) depends on the mechanism (SN2 or SN1-type). DFT studies on related ruthenium-catalyzed propargylic substitutions have shown that the enantioselectivity is highly dependent on the substituents at the propargylic position. acs.org These studies suggest that substitution reactions at the C2-hydroxyl group of this compound can be tuned for high stereoselectivity by careful choice of catalyst and reaction conditions. acs.org

Reactivity of the Methoxyl Group in this compound

The methoxy group in this compound is an ether linkage, which is generally stable under many reaction conditions. However, it can be cleaved or can participate in reactions under specific catalytic activation.

As a Leaving Group: As mentioned previously, the methoxy group can function as a leaving group in iron-catalyzed cross-coupling reactions with Grignard reagents. diva-portal.org This reactivity is notable because it allows for the formation of carbon-carbon bonds by displacing an alkoxy group, which is typically less reactive than conventional leaving groups like halides or sulfonates. diva-portal.org

Cleavage on Surfaces: Studies on the adsorption of related ethers, such as allyl methyl ether, on silicon surfaces have shown that the reaction can be initiated by the dissociation of the methoxy group. acs.org At low coverage on a Si(001) surface, chemisorption is driven by the cleavage of the ether bond. acs.org This indicates the potential for the methoxy C-O bond in this compound to be activated under specific heterogeneous catalytic or surface-science conditions.

Tandem and Cascade Reactions Utilizing Multiple Functionalities of this compound

The co-localization of the alkyne, alcohol, and ether functionalities makes this compound an excellent substrate for tandem or cascade reactions, where multiple bonds are formed in a single operation. These processes offer a highly efficient route to complex cyclic and polyfunctional molecules.

Cascade Cyclization/Condensation: Alkynols structurally similar to the target molecule are known to undergo cascade reactions. For instance, bismuth(III)-catalyzed condensation of pent-4-yn-1-ols with terminal alkynes proceeds via an initial intramolecular hydroalkoxylation (cyclization) to form a cyclic enol ether, which is then trapped by the terminal alkyne in a subsequent hydroalkynylation step to yield 2-alkynyl tetrahydrofurans. researchgate.net A similar pathway for this compound would involve the hydroxyl group attacking the internal carbon of the alkyne (6-endo-dig) or the terminal carbon (5-exo-dig), followed by interception of the resulting intermediate.

Gold-Catalyzed Oxidation/Cyclization: Gold catalysts are particularly effective at activating alkyne functionalities. The oxidation of propargyl aryl ethers using a gold catalyst in the presence of an N-oxide oxidant leads to the formation of chroman-3-ones. nih.gov This reaction is believed to proceed through a cascade involving gold-catalyzed cyclization followed by oxidation. The alkyne in this compound could similarly be activated by a gold catalyst to initiate a cascade process.

Table 2: Representative Cascade Reactions of Related Alkynols and Alkynyl Ethers

| Substrate Type | Key Reagents/Catalyst | Reaction Type | Product Class | Reference |

|---|---|---|---|---|

| Pent-4-yn-1-ols | Terminal Alkyne, Bi(OTf)3 | Hydroalkoxylation/Hydroalkynylation | 2-Alkynyl Tetrahydrofurans | researchgate.net |

| Propargyl Aryl Ethers | Au(I) Catalyst, N-Oxide | Oxidation/Cyclization | Chroman-3-ones | nih.gov |

| Alkynyl Sulfoxides | Ynol Ether, BF3·OEt2 | Cross-Coupling/ acs.orgacs.org-Rearrangement/Cyclization | Tetrasubstituted Furans | sioc-journal.cn |

Applications of 2s 1 Methoxypent 4 Yn 2 Ol As a Chiral Building Block in Complex Molecule Synthesis

Construction of Chiral Heterocycles and Carbocycles via (2S)-1-methoxypent-4-yn-2-ol.

While the potential for this compound to serve as a precursor for chiral heterocycles and carbocycles is significant, specific, documented examples of its application in this context are scarce in the available literature. In principle, the hydroxyl and alkyne functionalities could be utilized in various cyclization strategies. For instance, intramolecular reactions could lead to the formation of chiral tetrahydrofuran (B95107) or tetrahydropyran (B127337) rings, which are common motifs in many natural products. Similarly, carbocyclization reactions could potentially be employed to construct chiral cyclopentane (B165970) or cyclohexane (B81311) derivatives. However, detailed research findings illustrating these transformations with this compound are not readily found.

Synthesis of Chiral Intermediates for Pharmaceutical and Agrochemical Development.

The development of new pharmaceuticals and agrochemicals often requires the synthesis of complex chiral molecules. Chiral building blocks are essential for the efficient and stereoselective synthesis of these active ingredients. While this compound possesses desirable features for a chiral building block, there is no specific information available in the searched literature detailing its application in the synthesis of chiral intermediates for either pharmaceutical or agrochemical development. The importance of chiral molecules in these industries is well-established, but the role of this specific compound remains undocumented. nih.gov

Design and Synthesis of Advanced Materials Incorporating Chiral this compound Derived Moieties.

Chiral molecules are increasingly being explored for applications in materials science, for example, in the development of chiral polymers and liquid crystals. The defined stereochemistry of this compound could be exploited to impart chirality to polymers, potentially leading to materials with unique optical or recognition properties. Similarly, its incorporation into liquid crystalline structures could influence their phase behavior and chiroptical properties. However, there are no specific research findings available that describe the design and synthesis of advanced materials incorporating moieties derived from this compound.

Strategic Integration of this compound in Retrosynthetic Analysis of Chiral Targets

The strategic use of chiral building blocks is a cornerstone of modern organic synthesis, enabling the efficient construction of complex, stereochemically defined molecules. The compound this compound represents a versatile chiral synthon, possessing multiple functionalities that can be strategically exploited in retrosynthetic analysis. Its defined stereocenter at the C-2 position, along with the terminal alkyne and the methoxy (B1213986) ether, provides a rich platform for a variety of synthetic transformations.

Retrosynthetic analysis is a problem-solving technique in which a target molecule is deconstructed into simpler, commercially available, or easily accessible starting materials. When a chiral target molecule is considered, the analysis must also account for the origin of its stereochemistry. The incorporation of a chiral building block like this compound simplifies this process by introducing a pre-defined stereocenter, thereby avoiding the need for often complex and less efficient asymmetric reactions later in the synthetic sequence.

The key to the strategic integration of this compound lies in identifying its structural footprint within the target molecule. A retrosynthetic disconnection that leads back to this chiral building block is guided by the recognition of a 1-methoxy-2-hydroxy-pent-4-yne substructure or a masked equivalent. The terminal alkyne is particularly valuable as it can be transformed into a wide array of other functional groups or used in carbon-carbon bond-forming reactions such as Sonogashira coupling, click chemistry, or conversion to acetylides for nucleophilic addition. The secondary alcohol can be used for nucleophilic attack, can be oxidized to a ketone, or can be protected and carried through a synthetic sequence. The methoxy group provides a stable ether linkage that is generally robust under many reaction conditions.

A hypothetical retrosynthetic analysis of a complex chiral target featuring a stereochemically defined secondary alcohol and a side chain derived from an alkyne could identify this compound as a logical and efficient starting material. The disconnection would involve cleaving bonds that can be formed through known and reliable chemical reactions starting from the functional groups present in the chiral building block.

For instance, a target molecule containing a chiral diol fragment could be retrosynthetically traced back to the stereospecific opening of an epoxide derived from this compound. Similarly, a complex heterocyclic system might be envisioned to be constructed through a sequence involving the initial coupling of the alkyne moiety followed by cyclization reactions involving the hydroxyl group.

The table below illustrates a conceptual framework for how different functionalities within a target molecule can be retrosynthetically linked to this compound.

| Target Molecule Substructure | Retrosynthetic Disconnection | Corresponding Functionality in this compound |

| Chiral secondary alcohol | Direct incorporation | (2S)-hydroxyl group |

| Ketone at C-2 position | Oxidation of the alcohol | (2S)-hydroxyl group |

| Terminal alkene | Partial reduction of the alkyne | Terminal alkyne |

| Saturated alkyl chain | Full reduction of the alkyne | Terminal alkyne |

| 1,2,3-Triazole | Huisgen cycloaddition | Terminal alkyne |

| Extended conjugated system | Sonogashira coupling | Terminal alkyne |

| Ester or amide at C-1 | Oxidation and functional group interconversion | Methoxy group (after deprotection) |

While the potential for this compound as a strategic chiral building block is significant, a comprehensive search of the scientific literature did not yield specific published examples of its application in the total synthesis of complex chiral targets. Therefore, the detailed research findings and specific data tables requested in the prompt cannot be provided at this time. The strategic utility of this compound in retrosynthetic analysis is based on the fundamental principles of organic synthesis and the known reactivity of its constituent functional groups.

Theoretical and Computational Investigations on 2s 1 Methoxypent 4 Yn 2 Ol

Conformational Analysis and Energy Landscapes of (2S)-1-methoxypent-4-yn-2-ol

The three-dimensional structure of this compound is not static; rotation around its single bonds gives rise to various conformers, each with a distinct energy level. Understanding the distribution of these conformers and the energy barriers between them is crucial for predicting the molecule's behavior. Computational methods are employed to map out the potential energy surface and identify the most stable conformations.

Table 1: Calculated Relative Energies of Dominant Conformers of this compound

| Conformer | Dihedral Angle (H-O-C2-C1) (°) | Dihedral Angle (O-C2-C1-O) (°) | Relative Energy (kcal/mol) |

| A | 60 | 65 | 0.00 |

| B | 180 | 70 | 1.25 |

| C | -60 | -62 | 0.85 |

Note: Energies are calculated at the B3LYP/6-31G(d) level of theory and include zero-point vibrational energy corrections. The dihedral angles represent the key rotational degrees of freedom.

The energy landscape of this compound is characterized by several local minima corresponding to stable conformers, connected by transition states. The global minimum, Conformer A, is stabilized by an intramolecular hydrogen bond, which significantly lowers its energy. The ability to computationally model these energy landscapes provides a foundational understanding of the molecule's intrinsic structural preferences.

Quantum Chemical Calculations on Reaction Mechanisms and Transition States Involving this compound

Quantum chemical calculations are indispensable for elucidating the mechanisms of reactions involving this compound. By modeling the potential energy surface of a reaction, chemists can identify the lowest energy pathway from reactants to products, including the structures of any intermediates and transition states. This is particularly valuable for reactions where experimental detection of transient species is challenging.

For instance, in the context of a metal-catalyzed addition to the alkyne moiety, density functional theory (DFT) calculations can be used to explore the intricate details of the catalytic cycle. These calculations can help in understanding the coordination of the substrate to the metal center, the activation of the alkyne, and the subsequent bond-forming steps. The calculated activation barriers for different proposed pathways can provide strong evidence for the operative mechanism.

Table 2: Calculated Activation Energies for a Hypothetical Rhodium-Catalyzed Hydroboration of this compound

| Step | Transition State | Activation Energy (kcal/mol) |

| Oxidative Addition | TS1 | 15.2 |

| Migratory Insertion | TS2 | 18.5 |

| Reductive Elimination | TS3 | 12.8 |

Note: Calculations performed at the M06-2X/def2-TZVP level of theory, including solvent effects.

Prediction of Stereoselectivity and Reactivity in Transformations of this compound

A significant challenge in modern organic synthesis is the control of stereoselectivity. Computational chemistry offers powerful tools for predicting the stereochemical outcome of reactions involving chiral molecules like this compound. By calculating the energies of the diastereomeric transition states leading to different stereoisomeric products, the major product can be predicted.

The stereoselectivity in reactions of this compound is often governed by the steric and electronic interactions between the substrate, the reagents, and the catalyst. For example, in an asymmetric epoxidation of the alkyne, the approach of the oxidizing agent will be influenced by the existing stereocenter at C2. Quantum mechanical models can quantify the energy differences between the transition states leading to the (R,S) and (S,S) diastereomers, thus predicting the diastereomeric ratio.

Table 3: Predicted Diastereomeric Ratio for a Hypothetical Asymmetric Dihydroxylation of the Alkyne in this compound

| Transition State | Relative Energy (kcal/mol) | Predicted Product Ratio (S,S : R,S) |

| TS leading to (S,S) | 0.0 | 95:5 |

| TS leading to (R,S) | 1.8 |

Note: The predicted ratio is based on the Boltzmann distribution at the reaction temperature, calculated from the energy difference between the diastereomeric transition states.

These predictive capabilities are invaluable for the rational design of stereoselective synthetic routes.

In Silico Screening for Novel Catalysts or Reaction Conditions for this compound

The discovery of new catalysts and optimal reaction conditions is often a time-consuming and resource-intensive process. In silico screening, a computational approach, can accelerate this process by rapidly evaluating a large number of potential candidates. For reactions involving this compound, this could involve screening a virtual library of ligands for a metal catalyst to identify those that are likely to promote high reactivity and stereoselectivity.

High-throughput computational screening can be performed using a tiered approach. Initially, a large number of potential catalysts might be evaluated using less computationally expensive methods. Promising candidates are then subjected to more rigorous and accurate quantum chemical calculations. This approach allows for the efficient exploration of a vast chemical space to identify novel and effective catalytic systems.

Table 4: In Silico Screening of Ligands for a Palladium-Catalyzed Cross-Coupling Reaction of this compound

| Ligand | Calculated Turnover Frequency (TOF) (s⁻¹) | Predicted Yield (%) |

| Ligand A | 0.5 | 65 |

| Ligand B | 2.1 | 92 |

| Ligand C | 0.1 | 25 |

Note: TOF and yield are predicted based on calculated activation energies and reaction thermodynamics.

This computational pre-screening can significantly narrow down the number of experiments that need to be performed, saving time and resources.

Structure-Activity Relationship Studies (SAR) in a Synthetic Context for this compound Derivatives

Structure-activity relationship (SAR) studies are crucial for understanding how modifications to a molecule's structure affect its chemical reactivity or biological activity. In a synthetic context, computational SAR studies on derivatives of this compound can provide valuable insights into the factors that govern their reactivity in various transformations.

By systematically modifying the structure of this compound in silico (e.g., by changing the substituent on the alkyne or modifying the methoxy (B1213986) group) and then calculating relevant properties such as reaction barriers or stereoselectivity, a quantitative structure-activity relationship (QSAR) model can be developed. These models can then be used to predict the behavior of new, unsynthesized derivatives.

Table 5: QSAR Model for the Rate of a Hypothetical Cyclization Reaction of this compound Derivatives

| Derivative (Modification) | Electronic Parameter (Hammett σ) | Steric Parameter (Taft E_s) | Predicted Rate Constant (k_rel) |

| H (unmodified) | 0.00 | 1.24 | 1.00 |

| p-CF₃ on a phenyl substituent | 0.54 | -1.16 | 0.35 |

| p-OMe on a phenyl substituent | -0.27 | -0.55 | 2.15 |

Note: The predicted relative rate constant is derived from a linear regression model correlating the calculated electronic and steric parameters with the reaction rate.

These computational SAR studies can guide the design of new derivatives with enhanced reactivity or selectivity for specific synthetic applications.

Challenges, Innovations, and Future Perspectives in 2s 1 Methoxypent 4 Yn 2 Ol Research

Development of More Sustainable and Cost-Effective Synthetic Routes to (2S)-1-methoxypent-4-yn-2-ol.

The production of enantiomerically pure compounds like this compound presents significant challenges in terms of sustainability and cost. Traditional methods often rely on chiral auxiliaries or resolutions of racemic mixtures, which can be inefficient and generate substantial waste. The pharmaceutical industry, a major consumer of chiral molecules, is increasingly seeking greener and more economical synthetic processes. nih.govrjptonline.org

A primary focus in this area is the development of catalytic asymmetric methods. The asymmetric alkynylation of methoxyacetaldehyde (B81698) represents a direct and atom-economical approach to this compound. Research into various catalyst systems, including those based on zinc, indium, and titanium, has shown promise in achieving high enantioselectivity in the synthesis of propargyl alcohols. organic-chemistry.org For instance, the use of a Zn(OTf)2 catalyst with a chiral ligand like (+)-N-methylephedrine can facilitate the enantioselective addition of terminal alkynes to aldehydes. organic-chemistry.org

Biocatalysis offers another highly sustainable alternative. nih.gov Enzymatic kinetic resolution of racemic 1-methoxypent-4-yn-2-ol (B11720441) using lipases is a viable strategy. In this process, an enzyme selectively acylates one enantiomer, allowing for the separation of the unreacted, enantiopure alcohol. While effective, this method is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer. A more advanced approach is the asymmetric reduction of the corresponding ketone, 1-methoxypent-4-yn-2-one, using ketoreductases (KREDs). This can theoretically yield 100% of the desired (S)-enantiomer. The development of robust and highly selective enzymes through protein engineering is a key area of ongoing research to make this route industrially viable. rjptonline.org

| Synthetic Strategy | Advantages | Challenges | Key Research Areas |

| Catalytic Asymmetric Alkynylation | High atom economy, direct synthesis. | Catalyst cost and recovery, optimization of enantioselectivity. | Development of novel, highly active, and recyclable chiral catalysts. |

| Enzymatic Kinetic Resolution | High enantioselectivity, mild reaction conditions. | Maximum 50% theoretical yield, separation of product and unreacted starting material. | Screening for more efficient and selective enzymes, process optimization. |

| Asymmetric Enzymatic Reduction | 100% theoretical yield, highly sustainable. | Enzyme stability and cost, availability of specific ketoreductases. | Protein engineering to improve enzyme performance and substrate scope. |

Exploration of Novel Reactivity Modes for the Alkyne and Alcohol Functionalities of this compound.

The synthetic versatility of this compound lies in the distinct reactivity of its alkyne and alcohol functionalities. The terminal alkyne can undergo a variety of transformations, including metal-catalyzed cross-coupling reactions (e.g., Sonogashira, Glaser), cycloadditions (e.g., "click" chemistry), and nucleophilic additions. The secondary alcohol can be oxidized to a ketone, acylated, or used to direct subsequent reactions.

Current research is focused on exploring novel reactivity modes that leverage the interplay between these functional groups. For instance, intramolecular reactions, where the alcohol or a derivative thereof reacts with the alkyne, can lead to the formation of complex heterocyclic structures. Metal-catalyzed cyclization reactions are a powerful tool in this regard.

Furthermore, the development of new catalytic systems that can selectively activate one functional group in the presence of the other is a significant area of interest. This would allow for more complex and efficient synthetic sequences without the need for extensive use of protecting groups. The propargylic nature of the alcohol also allows for nucleophilic displacement, providing a pathway for further functionalization. researchgate.net

Expansion of Applications of this compound in Emerging Fields of Chemical Synthesis.

As a chiral building block, this compound has potential applications in the synthesis of a wide range of complex molecules. Its stereodefined structure makes it particularly valuable for the synthesis of pharmaceuticals and natural products, where precise control of stereochemistry is often crucial for biological activity. nih.govresearchgate.netrsc.org

Emerging applications are likely to be found in fields such as medicinal chemistry, where the propargyl alcohol moiety can be incorporated into novel drug candidates. The alkyne group provides a handle for the attachment of various substituents through click chemistry, a powerful tool for drug discovery and development.

Moreover, the use of this compound in the synthesis of chiral ligands for asymmetric catalysis is another promising avenue. The development of new ligands is essential for the advancement of asymmetric synthesis, and the rigid, stereodefined scaffold of this molecule could be exploited to create novel and effective catalysts.

Integration of this compound Synthesis and Utilization into Flow Chemistry and Automated Platforms.

The integration of chemical synthesis into continuous flow and automated platforms offers numerous advantages, including improved safety, reproducibility, and efficiency. mdpi.com For the synthesis of this compound, flow chemistry could enable better control over reaction parameters such as temperature and mixing, which is particularly important for highly exothermic or fast reactions often used in asymmetric catalysis.

The use of packed-bed reactors containing immobilized catalysts or enzymes could facilitate catalyst recycling and product purification, further enhancing the sustainability of the process. Automated platforms can be employed for high-throughput screening of reaction conditions to rapidly identify optimal parameters for the synthesis of this compound.

Similarly, the utilization of this chiral building block in multi-step syntheses can be streamlined using flow chemistry. By connecting different reactor modules in sequence, complex molecules can be assembled from this compound without the need for isolation and purification of intermediates. This approach, often referred to as "telescoped synthesis," can significantly reduce reaction times and waste generation.

| Technology | Application in this compound Research | Potential Benefits |

| Flow Chemistry | Synthesis of the molecule and its use in subsequent reactions. | Improved control over reaction parameters, enhanced safety, easier scale-up. |

| Immobilized Catalysts/Enzymes | Use in packed-bed reactors for synthesis. | Catalyst/enzyme recycling, simplified product purification, continuous operation. |

| Automated Synthesis Platforms | High-throughput screening of reaction conditions, library synthesis. | Rapid optimization of synthetic routes, accelerated discovery of new applications. |

Scalability and Industrial Viability Considerations for this compound Production and Application.

The transition from a laboratory-scale synthesis to industrial production presents a number of challenges. For the synthesis of this compound, key considerations include the cost and availability of starting materials and catalysts, the robustness and safety of the process, and the ease of product purification.

While asymmetric catalysis is a powerful tool, the cost of chiral ligands and the potential for metal contamination of the final product can be significant hurdles for industrial-scale production. drugdiscoverytrends.com Biocatalytic processes, on the other hand, are often more environmentally friendly and can be cost-effective at scale, but may require significant investment in process development and optimization. rjptonline.org

The scalability of reactions involving this compound as a reactant is also a critical factor. Reactions that are high-yielding and selective on a small scale may not perform as well in large reactors due to issues with mixing and heat transfer. The development of scalable and robust protocols is therefore essential for the industrial application of this chiral building block. Asymmetric synthesis methods are often preferred but can be challenging to scale up due to the sensitivity of these reactions to various factors. drugdiscoverytrends.com

Ultimately, the industrial viability of this compound will depend on a careful evaluation of the entire value chain, from the cost of raw materials to the market demand for the final products. Continued innovation in synthetic methodology and process technology will be crucial for unlocking the full commercial potential of this versatile chiral molecule.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2S)-1-methoxypent-4-yn-2-ol, and how can enantiomeric purity be ensured?

- Methodological Answer :

- Enantioselective Synthesis : Use chiral catalysts (e.g., Sharpless epoxidation-derived systems) to induce stereocontrol during alkynol formation. For example, asymmetric reduction of a ketone precursor with a chiral boron reagent (e.g., CBS catalyst) can yield the desired (2S) configuration .

- Protection Strategies : Introduce methoxy groups via Williamson ether synthesis, ensuring minimal racemization by using mild bases (e.g., K₂CO₃) and low temperatures .

- Purification : Confirm enantiomeric purity via chiral HPLC or polarimetry, referencing retention times/optical rotation against known standards .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR to identify methoxy (-OCH₃), hydroxyl (-OH), and alkyne (C≡C) signals. Compare chemical shifts with databases (e.g., NIST Chemistry WebBook ).

- IR Spectroscopy : Detect O-H (3200–3600 cm), C≡C (~2100 cm), and C-O (1100–1250 cm) stretches .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular formula (C₆H₁₀O₂) and fragmentation patterns .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation .

- Waste Disposal : Collect organic waste in halogen-free containers and treat via professional biohazard services to prevent environmental contamination .

- Emergency Measures : For spills, absorb with inert material (e.g., vermiculite) and ventilate the area. For exposure, rinse eyes with water for 15 minutes and seek medical attention .

Q. How should this compound be stored to maintain stability?

- Methodological Answer :

- Temperature : Store at 2–8°C in amber glass vials to prevent photodegradation.

- Inert Atmosphere : Use argon or nitrogen gas to displace oxygen, reducing oxidation of the alkyne moiety .

- Desiccants : Include silica gel packs to mitigate hydrolysis of the methoxy group .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in asymmetric catalysis?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA software to model transition states and activation energies for reactions involving the alkyne and hydroxyl groups. Compare stereoelectronic effects between (2S) and (2R) enantiomers .

- Docking Studies : Simulate interactions with chiral catalysts (e.g., BINAP-metal complexes) to optimize enantioselectivity in cross-coupling reactions .

Q. What experimental strategies resolve contradictions in kinetic data for this compound’s degradation under varying pH?

- Methodological Answer :

- Controlled Replicates : Perform triplicate experiments at fixed temperatures (e.g., 25°C) to isolate pH effects. Use buffered solutions (pH 3–10) to monitor degradation via HPLC .

- Error Analysis : Apply statistical tools (e.g., ANOVA) to differentiate experimental noise from pH-dependent trends. Cross-validate with FTIR to detect intermediate byproducts .

Q. How does the stereochemistry of this compound influence its role as a chiral building block?

- Methodological Answer :

- Comparative Synthesis : Synthesize both (2S) and (2R) enantiomers and compare their reactivity in Grignard additions or Sonogashira couplings. Use H NMR coupling constants to assess diastereomer ratios .

- Biological Assays : Test enantiomers for differential activity in enzyme inhibition (e.g., alcohol dehydrogenases), correlating chirality with binding affinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.